In Vitro Antagonist Activity at Human Nicotinic Acetylcholine Receptors (nAChRs)
The compound demonstrates potent antagonist activity at specific human nicotinic acetylcholine receptor (nAChR) subtypes. In a direct comparison within the same study, its potency varies significantly by receptor subtype, showing a 6.7-fold selectivity for the α3β4 subtype (IC50 = 1.8 nM) over the α4β2 subtype (IC50 = 12 nM) [1]. This profile distinguishes it from other nAChR antagonists and is crucial for designing experiments targeting specific neuronal pathways.
| Evidence Dimension | nAChR Subtype Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); IC50 = 12 nM (α4β2); IC50 = 7.9 nM (α1β1γδ) |
| Comparator Or Baseline | Within-study comparator: α4β2 nAChR (IC50 = 12 nM) |
| Quantified Difference | 6.7-fold higher potency for α3β4 over α4β2 |
| Conditions | Human receptors expressed in SH-SY5Y cells; Antagonism of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This sub-type selectivity profile allows researchers to use the compound as a tool to dissect the roles of different nAChRs in neuronal signaling, avoiding the use of a less potent or non-selective analog that would obscure experimental outcomes.
- [1] EcoDrugPlus. Compound ID 2126094 (4-(2-chlorophenyl)butanoic acid). University of Helsinki. Accessed April 23, 2026. View Source
